4-Fluorobenzhydrazide
Overview
Description
4-Fluorobenzhydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has potential applications in drug discovery and development. It is related to other fluorinated benzhydrazide derivatives, which have been studied for their potential use in medicinal chemistry, including antimycobacterial, anticonvulsant activities, and as building blocks for radiotracers in positron emission tomography (PET) imaging .
Synthesis Analysis
The synthesis of 4-Fluorobenzhydrazide derivatives can be achieved through different methods. One approach involves the use of microwave-aided hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride at low temperatures . Another method includes the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile . These methods provide efficient routes to synthesize fluorinated benzhydrazide compounds with good yields.
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzhydrazide derivatives has been investigated using various techniques such as X-ray diffraction, vibrational spectroscopy, and theoretical calculations . These studies reveal that the carbonyl and thiourea groups in these compounds are almost planar and adopt an antiperiplanar conformation, often stabilized by intramolecular hydrogen bonding. Theoretical calculations using DFT and MP2 methods have been employed to optimize the geometry and analyze the vibrational frequencies of these compounds .
Chemical Reactions Analysis
Fluorinated benzhydrazide compounds participate in various chemical reactions, forming a diverse array of heterocyclic compounds. For instance, 4-Fluorobenzhydrazide derivatives have been used to synthesize benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides . These reactions typically involve steps such as chlorine substitution, reduction of nitro groups, and cyclization. Additionally, the presence of fluorine atoms in these compounds can lead to unique reactivity patterns, as seen in the synthesis and interconversion of benzodifuroxans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorobenzhydrazide derivatives are influenced by the presence of the fluorine atom, which can affect the compound's reactivity, polarity, and hydrogen bonding capacity. Vibrational spectroscopy studies have provided insights into the characteristic frequencies of functional groups in these compounds . Theoretical studies have also explored properties such as hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals, which are relevant for understanding the reactivity and electronic properties of these molecules .
Scientific Research Applications
Synthesis of Radiopharmaceuticals
- [18F]Flunarizine Synthesis : 4-[18F]Fluoro-4-fluorobenzhydryl chloride, derived from 4-Fluorobenzhydrazide, was used to synthesize [18F]flunarizine, a calcium channel antagonist. This compound is significant in the development of radiopharmaceuticals for positron emission tomography (PET) imaging (Kilbourn, 1991).
Development of Medicinal Compounds
- Calcium Channel Activity : Compounds with a 4-fluorobenzhydrazide moiety showed moderate activity in influencing intracellular calcium, which is vital in developing new medicinal compounds (Bourlot et al., 1998).
- Dipeptidyl Peptidase IV Inhibitors : Derivatives of 4-Fluorobenzhydrazide, specifically those with triazolopiperazine moiety, were found to be potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4), useful in the treatment of conditions like diabetes (Kim et al., 2008).
Material Science and Analytical Chemistry
- Solid Phase Microextraction (SPME) : 4-Hydroxybenzhydrazide, a related compound, was used in the modulation approach for constructing covalent organic frameworks (COFs) applied in SPME for extracting phthalate esters, indicating its utility in material science and analytical chemistry (Guo et al., 2019).
Safety and Hazards
4-Fluorobenzhydrazide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
4-fluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVXXFYJRYVRKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196561 | |
Record name | Benzoic acid, p-fluoro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzhydrazide | |
CAS RN |
456-06-4 | |
Record name | 4-Fluorobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, p-fluoro-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, p-fluoro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-fluoro-, hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical structural characterization of 4-fluorobenzohydrazide?
A1: 4-Fluorobenzohydrazide possesses the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol. Its structure can be confirmed through spectroscopic techniques like IR, 1H-NMR, and 13C-NMR. [, , , , , ]
Q2: How is 4-fluorobenzohydrazide used in the synthesis of Schiff bases?
A2: 4-Fluorobenzohydrazide readily reacts with various aldehydes to form Schiff bases through a condensation reaction. This reaction typically employs a catalytic amount of acid and results in the formation of a new C=N double bond. [, ]
Q3: Can you provide an example of a synthesized Schiff base and its potential biological activity?
A3: One example is the reaction of 4-fluorobenzohydrazide with pyridoxal to yield the Schiff base ligand 4-fluoro-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide (PLFBH). PLFBH and its Ni(II), Cu(II), and Zn(II) complexes exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the Cu(II)-PLFBH complex shows potential anticancer activity against HeLa, MCF-7, and A549 cancer cell lines. []
Q4: Beyond Schiff bases, what other heterocyclic compounds can be synthesized using 4-fluorobenzohydrazide?
A4: 4-Fluorobenzohydrazide can be utilized in synthesizing 1,3,4-oxadiazole derivatives. These heterocycles are generated by cyclizing 4-fluorobenzohydrazide-derived Schiff bases in the presence of reagents like iodine and potassium carbonate. []
Q5: What is the significance of studying the DPPH radical scavenging activity of 4-fluorobenzohydrazide derivatives?
A5: DPPH radical scavenging assays help evaluate the antioxidant potential of compounds. Research indicates that specific Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzohydrazide exhibit significant DPPH radical scavenging activity, highlighting their potential as antioxidant agents. []
Q6: Have any metal complexes incorporating 4-fluorobenzohydrazide derivatives been structurally characterized?
A6: Yes, several studies have reported the synthesis and single-crystal X-ray diffraction analysis of metal complexes containing 4-fluorobenzohydrazide derivatives. These complexes often feature the 4-fluorobenzohydrazide moiety acting as a ligand, coordinating to metal centers like Zn(II), Hg(II), V(V), and Mo(VI). The resulting complexes exhibit diverse structural motifs, including tetrahedral, octahedral, and distorted octahedral geometries. [, , , , , , , , , ]
Q7: What computational chemistry methods have been employed to study 4-fluorobenzohydrazide derivatives?
A7: Density Functional Theory (DFT) calculations have been performed on 4-fluorobenzohydrazide derivatives to gain insights into their electronic structures, molecular properties, and potential nonlinear optical properties. Additionally, Hirshfeld surface analysis has been employed to visualize intermolecular interactions within crystal structures. [, , ]
Q8: How does modifying the structure of 4-fluorobenzohydrazide derivatives affect their biological activity?
A8: The structure-activity relationship (SAR) of 4-fluorobenzohydrazide derivatives reveals that structural modifications significantly impact their biological activities. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring, the type of substituents on the hydrazone moiety, and the choice of metal ion in metal complexes can influence their antibacterial, antifungal, antioxidant, and anticancer properties. [, , ]
Q9: Are there any studies on the stability and formulation of 4-fluorobenzohydrazide derivatives?
A9: While specific information on formulation strategies is limited within the provided research, the stability of 4-fluorobenzohydrazide derivatives is crucial for their potential applications. Future research could explore different formulation approaches, such as encapsulation techniques or the use of excipients, to enhance their stability, solubility, and bioavailability. []
Q10: What analytical techniques are commonly employed to characterize and quantify 4-fluorobenzohydrazide derivatives?
A10: Various analytical techniques are utilized, including:
- Spectroscopy: IR, UV-Vis, and NMR spectroscopy are employed for structural elucidation and characterization. [, , , , , , , , ]
- X-ray Diffraction: Single-crystal X-ray diffraction provides detailed insights into the three-dimensional structures of crystalline 4-fluorobenzohydrazide derivatives and their metal complexes. [, , , , , , , , ]
- Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. [, , ]
- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) provide information about the thermal stability and decomposition patterns of the compounds. []
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